2,4-Dimethoxy-1,1'-biphenyl
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Overview
Description
2,4-Dimethoxy-1,1'-biphenyl is an organic compound with the chemical formula C14H14O2 . It is a colorless to pale yellow solid with low solubility in water but soluble in organic solvents such as ether and acetone . This compound is primarily used as an intermediate in the production of liquid crystal materials, fluorescent dyes, organic photoelectric materials, and antioxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethoxy-1,1'-biphenyl can be synthesized through various methods, one of which involves the Suzuki-Miyaura coupling reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of anisole with phenyl magnesium halide under suitable conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-1,1'-biphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like or .
Reduction: Reduction reactions typically involve reagents such as or .
Substitution: Common substitution reactions include and , using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of or .
Scientific Research Applications
2,4-Dimethoxy-1,1'-biphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-1,1'-biphenyl involves its interaction with various molecular targets and pathways. In palladium-catalyzed cross-coupling reactions , it acts as a ligand, enhancing the reactivity of the palladium catalyst . In biological systems, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
2,4-Dimethoxy-1,1'-biphenyl can be compared with other similar compounds such as:
- 4,4’-Dimethoxybiphenyl
- 3,3’-Dimethoxybiphenyl
- 4-Methoxybiphenyl
Uniqueness: this compound is unique due to its specific methoxy group positions on the biphenyl structure, which influence its chemical reactivity and physical properties . This positioning makes it particularly suitable for applications in liquid crystal materials and organic electronics .
Properties
IUPAC Name |
2,4-dimethoxy-1-phenylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-15-12-8-9-13(14(10-12)16-2)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKUIMHAKBYULE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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